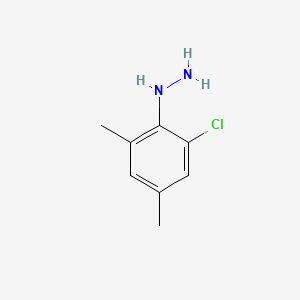
(2-Chloro-4,6-dimethylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4,6-dimethylphenyl)hydrazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Applications
One of the prominent applications of (2-chloro-4,6-dimethylphenyl)hydrazine is in the field of analytical chemistry. It is utilized in high-performance liquid chromatography (HPLC) for separating and analyzing hydrazine derivatives. A specific method involves using a reverse-phase HPLC column with a mobile phase consisting of acetonitrile and water, where phosphoric acid can be replaced by formic acid for mass spectrometry compatibility. This method is scalable and effective for isolating impurities in preparative separation processes and is also suitable for pharmacokinetic studies .
Synthesis of Hydrazones
This compound plays a crucial role as a reagent in synthesizing hydrazones and other nitrogen-containing compounds. For instance, it can react with various aldehydes to form C=N bonds without the need for catalysts, demonstrating its utility in organic synthesis protocols. This reaction can yield products in high efficiency under mild conditions, making it advantageous for synthetic chemists .
Intermediates in Pharmaceutical Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its role in developing compounds with potential antimicrobial properties. For example, derivatives formed from this compound have shown activity against various bacteria and fungi . The structural modifications of this hydrazine derivative can lead to compounds that exhibit enhanced biological activity.
Research has indicated that hydrazine derivatives, including this compound, may possess significant biological activities. Studies have explored their potential as antimicrobial agents against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve the disruption of cellular processes within these microorganisms .
Safety and Toxicological Considerations
While this compound has valuable applications, it is essential to consider its safety profile. Hydrazines are generally classified as toxic compounds that can pose health risks upon exposure. They have been linked to carcinogenic effects and may cause damage to the liver and kidneys . Therefore, appropriate safety measures must be implemented when handling this compound.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used in HPLC for separation and analysis of hydrazine derivatives |
| Chemical Synthesis | Acts as a reagent for synthesizing hydrazones and other nitrogen-containing compounds |
| Pharmaceutical Chemistry | Important intermediate for developing antimicrobial agents |
| Biological Activity | Exhibits potential antimicrobial properties against various pathogens |
| Safety Considerations | Toxic compound with potential carcinogenic effects; requires careful handling |
Propiedades
Número CAS |
55034-69-0 |
|---|---|
Fórmula molecular |
C8H11ClN2 |
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(2-chloro-4,6-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-6(2)8(11-10)7(9)4-5/h3-4,11H,10H2,1-2H3 |
Clave InChI |
UVEBHBUGJCCFRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NN)C |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)NN)C |
Key on ui other cas no. |
55034-69-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















